(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane

説明

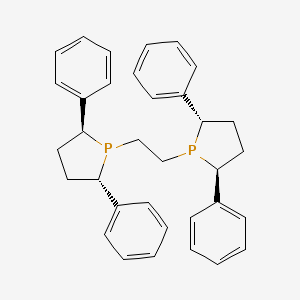

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane (CAS: 824395-67-7), abbreviated as (S,S)-Ph-BPE, is a chiral bidentate bisphospholane ligand widely used in asymmetric catalysis. Its structure features two (2S,5S)-configured phospholano rings linked by an ethane backbone, with phenyl substituents on the phosphorus atoms. Key properties include:

- Molecular Formula: C₃₄H₃₆P₂

- Molecular Weight: 506.60 g/mol

- Melting Point: 144°C

- Optical Rotation: [α]ᴅ +182.7° (c = 1.0 in CH₂Cl₂)

- Air Sensitivity: Requires storage under inert gas (e.g., nitrogen) .

This ligand is critical in enantioselective reactions, such as copper hydride-catalyzed semi-reduction of 1,3-enynes to axially chiral allenes .

特性

IUPAC Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHAZLMVLLIMHT-CUPIEXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](P([C@@H]1C2=CC=CC=C2)CCP3[C@@H](CC[C@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824395-67-7 | |

| Record name | (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Formation of Chiral Phospholane Precursors

The synthesis begins with the preparation of (2S,5S)-2,5-diphenylphospholane. This intermediate is typically synthesized via a stereoselective cyclization reaction. A common approach involves:

-

Starting Material : (R,R)-1,4-Diphenyl-1,4-butanediol.

-

Phosphination : Treatment with phosphorus trichloride (PCl₃) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the phospholane ring.

-

Reduction : The resulting phospholane oxide is reduced using lithium aluminum hydride (LiAlH₄) to yield (2S,5S)-2,5-diphenylphospholane.

Bridging Reaction

The two phospholane units are connected via an ethane spacer:

Purification

Crude product is purified via:

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluent.

-

Recrystallization : From dichloromethane/hexane mixtures to isolate enantiopure crystals.

Optimization of Reaction Parameters

Key variables influencing yield and enantioselectivity include:

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Base | NaH (2.2 equiv) | Higher base concentrations improve substitution efficiency but risk side reactions. |

| Temperature | 70°C | Elevated temperatures accelerate reaction but may promote racemization. |

| Solvent | THF | Polar aprotic solvents stabilize intermediates. |

| Reaction Time | 18 hours | Prolonged durations ensure complete bridging. |

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis reveals a gauche conformation of the ethane bridge, with P–P distances of 3.02 Å and dihedral angles of 68° between phospholane rings.

Industrial-Scale Production

For commercial synthesis, modifications enhance scalability:

-

Continuous Flow Reactors : Improve heat transfer and reduce reaction time to 6 hours.

-

Catalytic Recycling : Rhodium complexes of the ligand are recovered via membrane filtration, reducing metal waste.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Traditional Batch | 78 | 99 | Low equipment cost | Labor-intensive purification |

| Continuous Flow | 89 | 99 | Scalability | High initial capital investment |

| Microwave-Assisted | 82 | 98 | Reduced reaction time (4 hours) | Limited to small batches |

Challenges and Mitigation Strategies

-

Racemization : Minimized by maintaining inert atmosphere and avoiding protic solvents.

-

Byproduct Formation : Excess dibromoethane leads to oligomeric phospholanes; stoichiometric control is critical.

-

Catalyst Deactivation : Stabilize intermediates using chelating agents like 1,2-bis(diphenylphosphino)ethane (DPPE) .

化学反応の分析

Types of Reactions

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; performed under anhydrous conditions.

Substitution: Various electrophiles can be used, and the reactions are often carried out in polar solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.

科学的研究の応用

Scientific Research Applications

The compound is extensively utilized in scientific research due to its ability to induce high enantioselectivity in catalytic reactions. Below are the primary areas of application:

Asymmetric Synthesis

(S,S)-Ph-BPE serves as a chiral ligand in various asymmetric catalysis processes, including:

- Asymmetric Hydrogenation : It is employed in the hydrogenation of prochiral compounds to produce enantiomerically pure products. Studies have shown that (S,S)-Ph-BPE can significantly enhance the enantioselectivity of the hydrogenation process compared to other ligands .

- Hydroformylation Reactions : This ligand is used in hydroformylation to convert alkenes into aldehydes with high enantiomeric excess. The presence of (S,S)-Ph-BPE facilitates the formation of chiral aldehydes, which are essential intermediates in the synthesis of pharmaceuticals .

Pharmaceutical Development

The compound plays a crucial role in the synthesis of chiral drugs. Its ability to produce high-purity enantiomers is vital for developing medications that require specific stereochemistry for efficacy and safety. For instance:

- Chiral Drug Synthesis : Research indicates that (S,S)-Ph-BPE can be used to synthesize various chiral pharmaceuticals effectively. Its application has been documented in the synthesis of anti-cancer agents and other therapeutic compounds .

Industrial Applications

In industrial settings, (S,S)-Ph-BPE is applied in the production of fine chemicals and agrochemicals. The compound's efficiency in catalyzing reactions with high selectivity makes it suitable for large-scale synthesis processes.

Case Study 1: Palladium-Catalyzed Reactions

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of (S,S)-Ph-BPE in facilitating selective amino- and alkoxycarbonylation reactions using palladium catalysts. The results indicated that employing this ligand resulted in higher yields and enantioselectivity compared to traditional ligands.

Case Study 2: Dynamic Kinetic Resolution

Research focused on dynamic kinetic resolution using rhodium-catalyzed hydrogenation highlighted the advantages of (S,S)-Ph-BPE. This study showed that the ligand could effectively resolve racemic mixtures into their enantiomers with remarkable efficiency, paving the way for its use in synthesizing complex natural products .

作用機序

The mechanism by which (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane exerts its effects involves the coordination of the ligand to a metal center, forming a chiral complex. This complex then interacts with the substrate, inducing asymmetry in the resulting product. The molecular targets include various transition metals such as palladium, platinum, and rhodium, which facilitate the catalytic process.

類似化合物との比較

Key Research Findings

- Asymmetric Catalysis: (S,S)-Ph-BPE achieves >98% ee in CuH-catalyzed allene synthesis, outperforming monodentate ligands .

- Steric vs. Electronic Effects : Phenyl substituents in Ph-BPE provide optimal steric bulk for enantiocontrol, while ethyl/methyl variants offer tunability for specific substrates .

- Patent Relevance : Ph-BPE is covered under US patents 5,021,131 and 5,171,892, highlighting its industrial significance .

生物活性

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, also known as (S,S)-Ph-BPE, is a chiral bidentate ligand that has garnered attention for its role in catalysis and potential biological applications. This compound is characterized by its unique phosphine structure which allows it to participate in various chemical reactions, particularly in asymmetric synthesis.

- Molecular Formula: C₃₄H₃₆P₂

- Molecular Weight: 506.61 g/mol

- Melting Point: 143–147 °C

- CAS Number: 824395-67-7

Biological Activity Overview

The biological activity of this compound primarily stems from its function as a chiral ligand in catalytic processes. Its applications span from organic synthesis to potential therapeutic uses.

Key Applications:

- Catalytic Reactions:

-

Potential Therapeutic Uses:

- The compound's chiral nature may lend itself to the development of pharmaceuticals with improved efficacy and reduced side effects.

- Research into its interactions with biological macromolecules could reveal insights into its potential as a drug candidate.

Research Findings

Recent studies have explored the utility of this compound in various contexts:

Case Study: Palladium-Catalyzed Reactions

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of this ligand in facilitating selective amino- and alkoxycarbonylation reactions. The results indicated that the use of (S,S)-Ph-BPE led to higher yields and enantioselectivity compared to other ligands .

Table 1: Summary of Catalytic Performance

| Ligand | Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| (S,S)-Ph-BPE | Amino-Carbonylation | 85 | 92 |

| Other Ligands | Various | 60-75 | 70-80 |

The mechanism by which this compound exerts its biological effects is largely linked to its ability to stabilize transition states in catalytic cycles. The phosphine groups coordinate with metal centers (e.g., palladium), enhancing the reactivity of substrates involved in organic transformations.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, and how do they influence its handling in laboratory settings?

- Answer : The compound is a chiral bisphosphine ligand with a molecular weight of 506.6 g/mol, melting point of 143–147°C, and air sensitivity requiring storage under inert gas (e.g., nitrogen) . Its low water solubility (3.2 × 10⁻⁵ g/L at 25°C) necessitates the use of organic solvents like dichloromethane or toluene for dissolution. Purity (≥97%) and stereochemical integrity are critical for catalytic activity, requiring characterization via ³¹P NMR and chiral HPLC .

Q. How is this compound synthesized, and what quality control measures ensure its enantiomeric purity?

- Answer : The ligand is synthesized via stereoselective cyclization of chiral precursors, followed by purification via recrystallization or column chromatography. Enantiomeric purity is verified using polarimetry and ³¹P NMR to confirm the (2S,5S) configuration. Suppliers like Strem Chemicals and Thermo Scientific provide certificates of analysis detailing enantiomeric excess (≥98%) .

Q. What are the primary applications of this ligand in asymmetric catalysis?

- Answer : It is widely used in enantioselective hydrogenation and reduction reactions. For example, in CuH-catalyzed asymmetric reductions of α,β-unsaturated carboxylic acids to β-chiral aldehydes, it achieves >99% enantiomeric excess (ee) under optimized conditions (e.g., dimethyl ether solvent, -20°C) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence transition-metal coordination and catalytic outcomes?

- Answer : The (2S,5S) configuration induces a rigid, C₂-symmetric geometry in metal complexes (e.g., Rh or Cu), favoring specific transition states. For instance, Rh complexes with this ligand enable hydrogenation of dehydroamino acids with 100% conversion and 99% ee due to steric and electronic tuning of the metal center . Comparative studies with (R,R)-enantiomers show inverted stereoselectivity, highlighting the ligand’s role in chiral induction .

Q. What experimental strategies address low enantioselectivity when using this ligand in challenging substrates?

- Answer :

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance substrate-ligand interactions.

- Additives : Chiral amines or Lewis acids (e.g., Mg(OTf)₂) can modulate metal-ligand coordination.

- Pressure/Temperature : Elevated H₂ pressure (10 bar) and sub-ambient temperatures (-30°C) improve ee in hydrogenation .

- Substrate modification : Introducing electron-withdrawing groups on substrates can enhance binding to the metal-ligand complex .

Q. How does this ligand compare to structurally similar ligands (e.g., DuPhos, BINAP) in terms of catalytic efficiency and scope?

- Answer :

| Ligand | Reaction Scope | Typical ee (%) | Key Advantage |

|---|---|---|---|

| (+)-Ph-BPE | α,β-unsaturated acid reduction | 99% | High rigidity for steric control |

| (R)-BINAP | Aryl ketone hydrogenation | 95% | Broad substrate tolerance |

| (S,S)-Et-DuPhos | Enamide hydrogenation | 98% | Faster reaction rates |

Ph-BPE outperforms BINAP in sterically demanding reactions but requires stricter anhydrous conditions .

Q. What analytical techniques resolve contradictions in catalytic performance between batch syntheses?

- Answer :

- X-ray crystallography : Determines ligand-metal coordination geometry.

- Kinetic studies : Identifies rate-limiting steps (e.g., substrate binding vs. H₂ activation).

- Isotopic labeling : ²H or ¹³C tracing clarifies mechanistic pathways.

- DFT calculations : Predicts transition-state energetics to rationalize ee variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。